Benz-13C6-oxazole

Stable Isotope Labeling Isotope Dilution Mass Spectrometry Analytical Method Validation

Benz-13C6-oxazole, systematically designated (3a,4,5,6,7,7a-13C6)-1,3-benzoxazole, is a stable isotope-labeled analog of the heterocyclic aromatic compound benzoxazole. It is characterized by the uniform incorporation of six carbon-13 atoms into its benzene ring , resulting in a defined mass shift of M+10 relative to the unlabeled parent compound.

Molecular Formula C7H5NO
Molecular Weight 125.077 g/mol
CAS No. 1216500-18-3
Cat. No. B3333639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz-13C6-oxazole
CAS1216500-18-3
Molecular FormulaC7H5NO
Molecular Weight125.077 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CO2
InChIInChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1
InChIKeyBCMCBBGGLRIHSE-ZFJHNFROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz-13C6-oxazole (CAS 1216500-18-3): A Carbon-13 Labeled Internal Standard for High-Accuracy Quantification


Benz-13C6-oxazole, systematically designated (3a,4,5,6,7,7a-13C6)-1,3-benzoxazole, is a stable isotope-labeled analog of the heterocyclic aromatic compound benzoxazole . It is characterized by the uniform incorporation of six carbon-13 atoms into its benzene ring , resulting in a defined mass shift of M+10 relative to the unlabeled parent compound . This specific isotopic enrichment pattern is certified at a minimum purity of 98.00% and a minimum isotopic enrichment of 99 atom % 13C [1], establishing it as a high-fidelity internal standard for mass spectrometry-based analytical workflows [2].

Benz-13C6-oxazole Procurement: Why Generic or Alternative Internal Standards Compromise Analytical Integrity


Generic substitution with unlabeled benzoxazole, non-isotopic structural analogs, or even less rigorously defined isotope-labeled compounds introduces unacceptable quantitative variability in mass spectrometry assays. Unlabeled compounds cannot correct for matrix effects or ionization efficiency fluctuations, leading to significant inaccuracy [1]. Using a structurally similar but chemically distinct analog (e.g., benzothiazole) may introduce differential recovery and ionization behavior, invalidating the assumption of identical response factors [2]. Furthermore, isotope-labeled standards with lower isotopic enrichment (e.g., 13C2-benzoxazole at 98% enrichment) or unknown purity fail to provide the required mass shift separation from the endogenous analyte, leading to spectral overlap and quantification bias [3]. The certification of isotopic purity and chemical purity are therefore non-negotiable performance specifications for reliable data generation.

Benz-13C6-oxazole: A Quantitative Evidence Guide for Differentiated Analytical Performance


Benz-13C6-oxazole Isotopic Purity and Enrichment Versus Alternative Labeled Standards

Benz-13C6-oxazole is supplied with a certified minimum isotopic enrichment of 99 atom % 13C and a minimum chemical purity of 98.00% [1]. This specification ensures that at least 99% of the carbon atoms in the benzene ring positions are the heavy 13C isotope. In contrast, a common alternative, 13C2-benzoxazole, provides only a +2 Da mass shift with a typical isotopic enrichment of 98% [2], which is insufficient to resolve the analyte from naturally occurring M+2 isotopologues, leading to potential interference and quantification bias. The high enrichment and specific M+10 mass shift of Benz-13C6-oxazole provide a clean analytical window, crucial for accurate isotope dilution mass spectrometry (IDMS) [3].

Stable Isotope Labeling Isotope Dilution Mass Spectrometry Analytical Method Validation

Benz-13C6-oxazole Mass Shift and Spectral Resolution Compared to Unlabeled Benzoxazole

The uniform 13C6 labeling of Benz-13C6-oxazole produces a defined mass increment of +6 Da for the benzene ring carbons, leading to an overall mass shift of M+10 due to the presence of six 13C atoms and four deuterium atoms in the specific isotopic configuration (13C6D4) . This is documented as an M+10 mass shift on the product specification sheet . Unlabeled benzoxazole has a monoisotopic mass of 119.037 Da, while Benz-13C6-oxazole has a monoisotopic mass of 125.057 Da . This significant difference ensures complete baseline separation in MS spectra, eliminating the risk of cross-talk between the analyte and internal standard channels, which is a critical requirement for high-precision quantitative analysis [1].

Mass Spectrometry LC-MS/MS Internal Standard

Benz-13C6-oxazole Physical and Storage Stability Specifications for Analytical Consistency

Benz-13C6-oxazole is a solid at room temperature with a melting point of 27-30 °C and a boiling point of 182 °C . The product is recommended for storage at 2-8°C [1]. While these are typical values for benzoxazoles, the documented stability under these conditions, as certified by the manufacturer, provides a baseline for consistent analytical performance. In contrast, alternative unlabeled benzoxazole may be supplied without specific storage and stability documentation, introducing a variable in long-term method validation and reproducibility [2]. The availability of a Certificate of Analysis (CoA) further substantiates the product's defined quality and stability upon receipt [3].

Stability Storage Conditions Quality Control

Benz-13C6-oxazole: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Accurate Quantification of Benzoxazole and Its Metabolites in Complex Biological Matrices via LC-MS/MS

Benz-13C6-oxazole serves as an ideal internal standard for the precise quantification of benzoxazole and related metabolites in plasma, urine, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its M+10 mass shift and high isotopic purity (≥99 atom % 13C) [1] ensure complete separation from the endogenous analyte signal, effectively compensating for matrix effects and ionization variability. This application is critical for pharmacokinetic studies, toxicological assessments, and metabolic profiling where analytical accuracy and precision are paramount [2].

Method Validation and Calibration for Regulated Bioanalysis in Drug Development

In regulated bioanalytical environments (e.g., GLP, GMP), Benz-13C6-oxazole provides a traceable, stable isotope-labeled internal standard essential for method development and validation. The documented chemical purity (≥98.00%) and defined storage stability [1] support the generation of robust calibration curves and quality control samples. This ensures compliance with regulatory guidelines from agencies such as the FDA and EMA, which mandate the use of validated methods for quantifying drug candidates and their metabolites [2].

Isotope Dilution Mass Spectrometry (IDMS) for Primary Reference Measurement Procedures

Benz-13C6-oxazole can be utilized in isotope dilution mass spectrometry (IDMS), a primary measurement method directly traceable to the International System of Units (SI) . The compound's high isotopic enrichment and well-defined mass shift are essential for the accurate determination of benzoxazole concentration in reference materials or for establishing metrological traceability in clinical chemistry and environmental analysis. This application leverages the compound's specific isotopic properties to minimize measurement uncertainty [1].

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